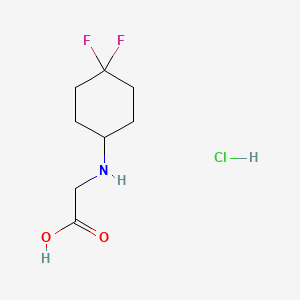

N-(4,4-Difluorocyclohexyl)glycine HCl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H14ClF2NO2 |

|---|---|

Molecular Weight |

229.65 g/mol |

IUPAC Name |

2-[(4,4-difluorocyclohexyl)amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-6(2-4-8)11-5-7(12)13;/h6,11H,1-5H2,(H,12,13);1H |

InChI Key |

JNVJFOJMLRTHQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NCC(=O)O)(F)F.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4,4 Difluorocyclohexyl Glycine Hcl and Its Precursors

Regioselective Synthesis of the 4,4-Difluorocyclohexyl Moiety

The cornerstone of synthesizing N-(4,4-Difluorocyclohexyl)glycine HCl lies in the efficient and regioselective construction of the 4,4-difluorocyclohexyl core. This typically commences with a readily available starting material, which is then subjected to specific fluorination techniques.

Strategies for Carbon-Fluorine Bond Formation in Cyclohexane (B81311) Rings

The introduction of two fluorine atoms onto the same carbon of a cyclohexane ring, known as gem-difluorination, is a key transformation. A prevalent strategy involves the deoxofluorination of a corresponding ketone. A common precursor for this is 1,4-cyclohexanedione (B43130) monoethylene ketal, which allows for the selective fluorination of one carbonyl group while the other is protected. chemicalbook.comsigmaaldrich.com

The protected ketone can be treated with a variety of fluorinating agents. Diethylaminosulfur trifluoride (DAST) and its analogues are effective reagents for this conversion. The reaction proceeds by converting the carbonyl group into a gem-difluoro group. Another approach involves the use of sulfur tetrafluoride (SF₄) or other nucleophilic fluorinating agents.

An alternative method involves the reaction of a ketone with trifluoroacetic anhydride (B1165640) to form a gem-bistrifluoroacetate, which can then be treated with hydrogen fluoride (B91410) to yield the gem-difluoride. researchgate.net This method is advantageous as the trifluoroacetic acid byproduct can be recovered and recycled.

Table 1: Comparison of Fluorination Strategies for Cyclohexanone Derivatives

| Fluorinating Agent | Substrate | Typical Conditions | Advantages | Disadvantages |

| DAST | Ketone | Inert solvent (e.g., CH₂Cl₂), low temperature | Mild conditions, commercially available | Can be expensive, potential for side reactions |

| SF₄ | Ketone | High pressure, elevated temperature | Powerful fluorinating agent | Highly toxic and corrosive gas, requires special handling |

| Trifluoroacetic anhydride / HF | Ketone | Two-step process | Recyclable byproduct | Use of hazardous HF |

N-Alkylation and Glycine (B1666218) Incorporation Strategies

With the 4,4-difluorocyclohexyl precursor in hand, the next critical phase is the attachment of the glycine unit. This can be achieved through various N-alkylation and coupling strategies. Key precursors for this step are 4,4-difluorocyclohexanone (B151909) and 4,4-difluorocyclohexylamine. chemicalbook.com

Amidation and Amine Coupling Approaches for N-(4,4-Difluorocyclohexyl)glycine Formation

Two primary pathways are commonly employed for the formation of the N-(4,4-difluorocyclohexyl)glycine bond: reductive amination and direct N-alkylation or amide coupling.

Reductive Amination: This is a highly efficient one-pot method that involves the reaction of 4,4-difluorocyclohexanone with a glycine ester (e.g., glycine ethyl ester) in the presence of a reducing agent. nih.gov The initial reaction forms an imine intermediate, which is then immediately reduced to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The choice of reducing agent can be critical to avoid the reduction of the ketone starting material before imine formation.

Direct N-Alkylation and Amide Coupling: An alternative route involves the synthesis of 4,4-difluorocyclohexylamine as a key intermediate. This amine can then be coupled with a suitably protected glycine derivative.

N-Alkylation with a Glycine Synthon: 4,4-difluorocyclohexylamine can be reacted with an electrophilic glycine equivalent, such as ethyl bromoacetate, via nucleophilic substitution.

Amide Coupling: Alternatively, 4,4-difluorocyclohexylamine can be coupled with a protected glycine, such as Boc-glycine, using standard peptide coupling reagents. hepatochem.com For sterically hindered amines like 4,4-difluorocyclohexylamine, robust coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TCFH (N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium hexafluorophosphate)-NMI (N-methylimidazole) may be necessary to achieve high yields. reddit.com

Protecting Group Chemistry in N-Substituted Glycine Synthesis

To prevent unwanted side reactions during the N-alkylation or coupling steps, the use of protecting groups on the glycine moiety is essential. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the amino function of glycine. google.com Boc-glycine is stable under the basic conditions often used for alkylation and can be readily removed under acidic conditions to yield the final product. google.comnih.gov

The carboxylic acid of glycine is often protected as an ester, for instance, a methyl or ethyl ester, during reductive amination or N-alkylation with an alkyl halide. This prevents the free carboxylic acid from interfering with the reaction and can be hydrolyzed in a subsequent step.

Table 2: Common Protecting Groups in N-Substituted Glycine Synthesis

| Protecting Group | Functional Group Protected | Introduction Conditions | Cleavage Conditions |

| Boc (tert-butoxycarbonyl) | Amino | (Boc)₂O, base (e.g., NaHCO₃) | Acid (e.g., TFA, HCl) springernature.comsigmaaldrich.comresearchgate.net |

| Cbz (Carboxybenzyl) | Amino | Benzyl chloroformate, base | Hydrogenolysis (e.g., H₂/Pd-C) |

| Methyl/Ethyl Ester | Carboxylic Acid | Methanol (B129727)/Ethanol (B145695), acid catalyst | Saponification (e.g., NaOH, LiOH) |

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound on a research scale. Key factors to consider include solvent, temperature, reaction time, and stoichiometry of reagents.

For reductive amination, the choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like methanol or ethanol are often suitable. The pH of the reaction mixture is also important for imine formation. The reaction temperature is typically kept moderate to avoid side reactions. acs.orgmasterorganicchemistry.com Design of Experiments (DoE) can be a powerful tool to efficiently screen multiple parameters and identify optimal conditions. researchgate.netmanchester.ac.ukacs.org

In the case of amide coupling with hindered amines, screening different coupling reagents and additives is often necessary to find the most effective combination. hepatochem.comdntb.gov.ua The reaction time may also need to be extended to ensure complete conversion.

The final deprotection step, typically the removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and subsequent formation of the hydrochloride salt, requires careful control to avoid degradation of the product. nih.govsigmaaldrich.comresearchgate.net The purification of the final amino acid hydrochloride can be achieved by recrystallization or ion-exchange chromatography to remove any remaining impurities and byproducts. diaion.comresearchgate.netaltabioscience.comresearchgate.net

Table 3: Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameters to Optimize | Desired Outcome |

| Reductive Amination | Reducing agent, solvent, temperature, pH, reaction time | High yield of the N-alkylated glycine ester, minimal side products |

| Amide Coupling | Coupling reagent, base, solvent, temperature, reaction time | High conversion to the protected dipeptide |

| Deprotection & Salt Formation | Acid concentration, temperature, reaction time, purification method | Complete deprotection, high purity of the final HCl salt |

Development of Efficient and Scalable Synthetic Routes

A common synthetic pathway involves a multi-step process. The precursor, 4,4-difluorocyclohexanone, can be synthesized from 1,4-cyclohexanedione monoethylene ketal. This involves a fluorination step using a reagent like diethylaminosulfur trifluoride (DAST), followed by acidic hydrolysis to remove the ketal protecting group, yielding the desired ketone. chemicalbook.com An alternative method involves suspending the acetonide precursor in a hydrochloric acid solution and heating, followed by extraction and purification to yield 4,4-difluorocyclohexanone as white crystals. chemicalbook.com

The central carbon-nitrogen bond-forming reaction is reductive amination. This reaction plays a paramount role in pharmaceutical chemistry for synthesizing amines from ketones or aldehydes. nih.gov In a typical procedure for synthesizing the target compound, 4,4-difluorocyclohexanone is reacted with a glycine ester (e.g., glycine ethyl ester hydrochloride) in the presence of a reducing agent.

Reductive amination is a cornerstone of C-N bond formation due to its operational simplicity and the availability of a wide range of protocols. nih.gov Various reducing agents can be employed, including sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of reductant and solvent is critical for optimizing yield and minimizing side reactions. Following the reductive amination, the resulting ester is hydrolyzed under acidic or basic conditions to yield the free amino acid. Finally, treatment with hydrochloric acid affords the target compound, this compound.

| Synthetic Step | Typical Reagents | Key Considerations for Scalability |

|---|---|---|

| Fluorination of Ketone Precursor | Diethylaminosulfur trifluoride (DAST), Selectfluor | Cost and handling safety of fluorinating agents; purification of the fluorinated intermediate. |

| Reductive Amination | 4,4-Difluorocyclohexanone, Glycine ester, Sodium triacetoxyborohydride, Catalytic Hydrogenation | Choice of reducing agent (cost, safety, selectivity); control of reaction temperature and pressure (for hydrogenation); efficiency of imine formation. rsc.org |

| Ester Hydrolysis | HCl, NaOH, LiOH | Reaction time; ease of product isolation from aqueous solutions; prevention of racemization. |

| HCl Salt Formation | HCl (anhydrous or aqueous) | Crystallization conditions; control of stoichiometry; solvent removal. google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. pnas.org The synthesis of amino acids and their derivatives presents numerous opportunities for implementing greener methodologies. rsc.orgrite.or.jp

Key areas for applying green chemistry to the synthesis of this compound include:

Solvent Selection: Traditional organic synthesis often relies on volatile and toxic petrochemical-based solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. innovations-report.com For instance, reductive amination reactions can sometimes be performed in aqueous media or under solvent-free conditions, significantly reducing solvent waste. researchgate.net The synthesis of N-substituted glycine derivatives has been demonstrated in water, showcasing a safe and environmentally friendly procedure. nih.gov

Catalysis: The use of catalytic reagents is preferable to stoichiometric ones as they are used in smaller quantities and can be recycled. In the reductive amination step, catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is an atom-economical alternative to hydride reagents, with water being the only byproduct.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of mechanochemical methods, which use mechanical force to induce reactions, can provide solvent-minimal and energy-efficient alternatives for steps like C-H functionalization of glycine derivatives. rsc.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Optimizing reactions for high yields and selectivity. | Reduced need for purification and less chemical waste. |

| Atom Economy | Employing catalytic reduction instead of stoichiometric hydride reagents. | Maximizes incorporation of reactants into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents with water or performing solvent-free reactions. researchgate.netnih.gov | Improved safety profile and reduced environmental pollution. |

| Energy Efficiency | Utilizing catalysis to enable reactions at lower temperatures; exploring mechanochemistry. rsc.org | Lower energy costs and reduced carbon footprint. |

Derivatization and Functionalization of this compound Scaffold for Research Applications

The this compound scaffold serves as a versatile starting point for creating a library of novel compounds for research. By modifying the core structure, chemists can systematically investigate structure-activity relationships. The primary sites for derivatization are the secondary amine, the carboxylic acid, and the α-carbon of the glycine moiety.

Derivatization of the Amine and Carboxyl Groups: The secondary amine can be acylated, alkylated, or sulfonylated to introduce a wide variety of functional groups. The carboxylic acid can be converted to esters, amides, or other carboxylic acid derivatives. These modifications are standard procedures in peptide chemistry and can be used to alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. For example, derivatization of N-acyl glycines with reagents like 3-nitrophenylhydrazine (B1228671) has been used to improve their detection in analytical methods, a strategy that highlights the reactivity of the carboxyl group. cityu.edu.hknih.gov

Functionalization of the α-Carbon: More advanced modifications involve the direct functionalization of the α-C(sp³)–H bond of the glycine backbone. This has emerged as a powerful strategy for synthesizing unnatural amino acids. nih.gov Recent advances in photoredox catalysis have enabled the site-selective alkylation of glycine derivatives under mild conditions. researchgate.net This approach allows for the direct formation of new carbon-carbon bonds at the α-position, providing access to a diverse range of α-substituted analogs of N-(4,4-Difluorocyclohexyl)glycine. nih.gov

These functionalization strategies can generate novel molecular probes or building blocks for more complex structures. The ability to modify the scaffold at multiple positions provides a powerful tool for exploring its potential in various research applications.

| Reactive Site | Type of Reaction | Potential New Functional Groups | Research Application |

|---|---|---|---|

| Secondary Amine (-NH-) | Acylation, Alkylation, Sulfonylation | Amides, Tertiary amines, Sulfonamides | Modulating biological activity, altering solubility. |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Esters, Amides | Prodrug design, conjugation to other molecules. |

| α-Carbon (-CH2-) | C-H Alkylation, Arylation (e.g., via photoredox catalysis) nih.gov | α-Alkyl, α-Aryl substituents | Creation of unnatural amino acids with novel steric and electronic properties. |

Research on this compound in Medicinal Chemistry Remains Undisclosed

Despite extensive searches of scientific literature and chemical databases, specific research applications for the chemical compound this compound as a strategic building block in medicinal chemistry are not publicly available. While the fields of peptidomimetics, combinatorial chemistry, fragment-based drug discovery (FBDD), and scaffold hopping are well-established areas of pharmaceutical research, there is no documented evidence detailing the use of this particular fluorinated glycine derivative within these contexts.

The constituent parts of the molecule—a difluorocyclohexyl ring and a glycine moiety—suggest its potential utility as a non-natural amino acid in designing novel therapeutic agents. The geminal difluoro group on the cyclohexyl ring is a common motif in medicinal chemistry, often introduced to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Glycine, as the simplest amino acid, provides a fundamental backbone for peptide synthesis.

The combination of these structural features in this compound makes it a plausible candidate for the applications outlined. For instance:

In peptidomimetics , the bulky and lipophilic difluorocyclohexyl group could be used to enforce specific backbone conformations, potentially mimicking secondary structures like β-turns or helices.

In combinatorial chemistry , it could serve as a unique building block to generate diverse libraries of compounds for high-throughput screening.

As a molecular scaffold , its rigid cyclic structure could be used to present various chemical functionalities (pharmacophores) in a defined spatial orientation.

In FBDD , the molecule itself or a smaller derivative could act as a fragment to probe the binding sites of biological targets.

The difluorocyclohexylglycine core could also be a novel scaffold for scaffold hopping strategies, aiming to replace existing molecular cores in known active compounds to improve properties or find new intellectual property.

However, these potential applications remain speculative in the absence of concrete research findings. The progress of such a building block from a chemical catalog to a component in published drug discovery research is not yet evident in the public domain. Therefore, a comprehensive analysis of its impact, including detailed research findings and data tables, is not possible at this time.

N 4,4 Difluorocyclohexyl Glycine Hcl As a Strategic Building Block in Medicinal Chemistry Research

Contribution to the Construction of Bioconjugates and Probes for Chemical Biology

The strategic incorporation of unique chemical moieties is fundamental to the design of sophisticated tools for chemical biology, including bioconjugates and molecular probes. N-(4,4-Difluorocyclohexyl)glycine HCl emerges as a valuable building block in this context, primarily due to the advantageous properties conferred by its difluorinated cyclic scaffold. While direct applications of this specific molecule in published bioconjugates and probes are not extensively documented, its structural components suggest significant potential based on the well-established roles of analogous fluorinated amino acids and N-substituted glycine (B1666218) derivatives.

The primary contribution of the N-(4,4-difluorocyclohexyl) moiety lies in its utility as a fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) probe. nih.govacs.org Fluorine is an ideal nucleus for NMR studies within complex biological systems due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine signals in most biological samples. nih.gov This results in background-free ¹⁹F NMR spectra, allowing for the sensitive detection and characterization of molecules containing fluorine. nih.govnih.gov

By incorporating N-(4,4-Difluorocyclohexyl)glycine into peptides or other biomolecules, researchers can create probes to study protein-ligand interactions, conformational changes, and protein-protein interactions. acs.orgnih.gov The chemical shift of the fluorine atoms in the difluorocyclohexyl group is highly sensitive to the local microenvironment. nih.gov Changes in the chemical shift upon binding to a target protein can provide valuable information about the binding event and the nature of the binding pocket. acs.org This "protein-observed" ¹⁹F NMR (PrOF NMR) approach has been successfully employed with other fluorinated amino acids to screen for and characterize ligands for various protein targets, including bromodomains. acs.orgnih.gov

The N-substituted glycine structure of the molecule offers a versatile scaffold for incorporation into peptide chains or for use as a linker in more complex bioconjugates. N-substituted glycine oligomers, also known as peptoids, are a class of peptide mimics that exhibit enhanced proteolytic stability and, in some cases, improved cell permeability compared to their natural peptide counterparts. nih.govresearchgate.net The incorporation of N-(4,4-Difluorocyclohexyl)glycine can be envisioned in the synthesis of peptoid-based probes, where the difluorocyclohexyl group acts as the ¹⁹F NMR reporter tag.

Furthermore, the glycine backbone provides a convenient point of attachment for other functionalities. For instance, the carboxylic acid can be coupled to amines on proteins or other biomolecules, while the secondary amine could be functionalized prior to its incorporation into a larger molecule. This dual functionality allows for the construction of bioconjugates where the N-(4,4-Difluorocyclohexyl)glycine unit serves as a stable, fluorinated linker connecting a targeting moiety (e.g., a peptide or small molecule) to a payload (e.g., a drug or a fluorescent dye).

The table below summarizes the applications of various fluorinated amino acids as ¹⁹F NMR probes, illustrating the potential roles that this compound could play in the development of new chemical biology tools.

| Fluorinated Amino Acid | Application as ¹⁹F NMR Probe | Research Focus |

| 3-Fluorophenylalanine | Protein folding and stability studies | Monitoring conformational changes |

| 4-Fluorophenylalanine | Investigating protein-protein interactions | Characterizing binding interfaces |

| 5-Fluorotryptophan | Ligand binding and screening | Detecting and quantifying ligand binding |

| 6-Fluorotryptophan | Studying membrane protein structure | Probing lipid-protein interactions |

| 3-Fluorotyrosine | Enzyme kinetics and mechanism studies | Monitoring catalytic events |

While the direct synthesis of bioconjugates and chemical probes from this compound is an area requiring further exploration, the foundational principles established by other fluorinated amino acids and N-substituted glycines provide a strong rationale for its utility in this field. The unique combination of a stable, cyclic difluorinated reporter group and a versatile N-substituted glycine backbone makes it a promising candidate for the next generation of ¹⁹F NMR probes and other chemical biology tools.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4,4 Difluorocyclohexyl Glycine Hcl Derivatives

Conformational Analysis and Preferences of the Difluorocyclohexyl Group

Influence of Fluorine Atoms on Ring Conformation and Flexibility

The introduction of geminal fluorine atoms at the C4 position of the cyclohexyl ring significantly influences its conformational preferences. Unlike an unsubstituted cyclohexane (B81311) ring, which readily undergoes chair-to-chair interconversion, the 4,4-difluorocyclohexyl group introduces distinct energetic considerations. The bulky and highly electronegative fluorine atoms create steric and electronic effects that can alter the ring's puckering and flexibility.

In many instances, the chair conformation remains the most stable arrangement. However, the presence of the CF2 group can flatten the ring slightly in the vicinity of the substitution. This alteration in ring geometry can impact the spatial orientation of the glycine (B1666218) substituent, thereby influencing how the molecule presents itself to a binding partner. The energetic barrier to ring inversion may also be affected, potentially leading to a more rigid or, conversely, a more flexible ring system depending on other substitution patterns.

Stereoelectronic Effects in N-(4,4-Difluorocyclohexyl)glycine Systems

Stereoelectronic effects, particularly those involving the highly electronegative fluorine atoms, are crucial in dictating the conformational landscape. The gauche effect, where a gauche arrangement of electronegative substituents is preferred over the anti-conformation, can play a role in the orientation of substituents on the ring. While the 4,4-difluoro substitution pattern does not exhibit a classical 1,2-gauche interaction, the strong C-F bonds induce significant dipole moments.

These dipoles can engage in intramolecular interactions with other polar groups within the molecule, such as the glycine's carboxylic acid and amine functionalities. For instance, the orientation of the N-H bond relative to the C-F bonds can be influenced by dipole-dipole interactions or weak hydrogen bonding, thereby stabilizing certain rotamers. These subtle stereoelectronic forces contribute to a more defined three-dimensional structure, which is critical for molecular recognition.

Impact of the N-(4,4-Difluorocyclohexyl)glycine Moiety on Molecular Recognition

The unique structural and electronic features of the N-(4,4-Difluorocyclohexyl)glycine moiety directly translate to its behavior in molecular recognition events, influencing both how it binds to a target and the strength of that interaction.

Steric and Electronic Contributions to Ligand-Target Interactions

The 4,4-difluorocyclohexyl group provides a bulky, lipophilic scaffold that can occupy hydrophobic pockets within a binding site. The gem-difluoro group itself is relatively non-polarizable and can contribute to favorable van der Waals interactions. The fluorine atoms, being weak hydrogen bond acceptors, can also participate in specific interactions with suitable donor groups on a receptor.

Electronically, the strong electron-withdrawing nature of the fluorine atoms can modulate the basicity of the nitrogen atom in the glycine moiety. This inductive effect can influence the pKa of the amine, which in turn affects its protonation state at physiological pH and its ability to form ionic bonds or hydrogen bonds with the target. This modulation of electronic properties is a key strategy in optimizing ligand-target interactions.

Modulation of Binding Affinity and Selectivity in Research Models

In various research models, the incorporation of fluorinated motifs like the 4,4-difluorocyclohexyl group has been shown to enhance binding affinity and selectivity. The conformational rigidity imparted by the difluoro substitution can reduce the entropic penalty upon binding, leading to a more favorable free energy of binding.

Furthermore, the specific steric and electronic profile of the N-(4,4-Difluorocyclohexyl)glycine moiety can allow it to discriminate between different binding sites. For example, a target with a well-defined hydrophobic pocket that can accommodate the difluorocyclohexyl group and also present hydrogen bond donors or acceptors for the glycine portion would exhibit preferential binding. This ability to fine-tune interactions is a powerful tool in the design of selective research compounds.

Role of Fluorine Substitution in Modifying Physiochemical Attributes for Research Design

The strategic placement of fluorine atoms is a well-established method for optimizing the physicochemical properties of molecules for research applications. The 4,4-difluoro substitution pattern in N-(4,4-Difluorocyclohexyl)glycine HCl offers several advantages in this regard.

One of the most significant impacts of fluorination is on metabolic stability. The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing metabolically labile C-H bonds with C-F bonds, the difluorocyclohexyl group can block sites of oxidation, thereby increasing the half-life of the compound in biological systems.

The table below summarizes the key physicochemical attributes modified by the 4,4-difluoro substitution.

| Physicochemical Property | Influence of 4,4-Difluoro Substitution | Rationale for Research Design |

| Lipophilicity (logP) | Generally increased | Enhanced membrane permeability and access to hydrophobic binding pockets. |

| Metabolic Stability | Increased | Reduced susceptibility to oxidative metabolism, leading to a longer duration of action in experimental systems. |

| pKa of Glycine Amine | Potentially decreased | Modulation of the ionization state at physiological pH, which can fine-tune ionic and hydrogen bonding interactions with the target. |

| Conformational Rigidity | Increased | Pre-organization of the molecule for binding, potentially reducing the entropic penalty and increasing affinity. |

| Hydrogen Bonding | Fluorine as a weak H-bond acceptor | Can participate in specific, albeit weak, interactions with hydrogen bond donors on the target protein. |

Effects on Hydrogen Bonding Networks in Biological Systems

The introduction of fluorine into a molecule can significantly alter its interaction profile within a biological target, such as an enzyme or receptor binding pocket. While fluorine is highly electronegative, an organically bound fluorine atom is considered a weak hydrogen bond acceptor. researchgate.nettandfonline.comnih.gov However, the cumulative effect of multiple C-F bonds and their specific spatial arrangement can be crucial for stabilizing ligand-protein complexes. researchgate.net

In derivatives of N-(4,4-Difluorocyclohexyl)glycine, the two fluorine atoms are attached to an aliphatic carbon (sp³ hybridized). These aliphatic fluorines can participate in weak hydrogen bonds with suitable donors from amino acid residues. nih.gov Interactions of the type C-F···H-O, C-F···H-N, and even C-F···H-C are possible and, while individually weak, can collectively contribute to the binding affinity and selectivity of the molecule. The optimal geometry for these interactions is influenced more by the donor-acceptor distance rather than specific angles, typically in the range of 2.9–3.6 Å. nih.gov

| Amino Acid Residue | Hydrogen Bond Donor Group | Potential Interaction Type |

|---|---|---|

| Serine (Ser) | Hydroxyl (-OH) | C-F···H-O |

| Threonine (Thr) | Hydroxyl (-OH) | C-F···H-O |

| Arginine (Arg) | Guanidinium (-NH2+) | C-F···H-N+ |

| Asparagine (Asn) | Amide (-NH2) | C-F···H-N |

| Lysine (Lys) | Ammonium (-NH3+) | C-F···H-N+ |

| Glycine (Gly) | Backbone Amide (-NH) | C-F···H-N |

Tunability of Molecular Lipophilicity for Research Purposes

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter in drug discovery that influences solubility, membrane permeability, and metabolic stability. researchgate.net The substitution of hydrogen with fluorine is a widely used strategy to modulate lipophilicity. While fluorination of aromatic systems often increases lipophilicity, the effect of aliphatic fluorination is more nuanced and provides a powerful tool for property "tuning". researchgate.netkeyorganics.net

The gem-difluorination of an aliphatic ring, as seen in N-(4,4-Difluorocyclohexyl)glycine, can have a complex impact on logP. The introduction of a single fluorine atom to an alkyl chain can sometimes decrease lipophilicity, an effect that can be modulated by further fluorination. nih.gov For instance, studies on fluorinated cyclohexane derivatives have shown that increasing the number of fluorine atoms can lead to a decrease in logP, making the compound more hydrophilic. researchgate.net This is attributed to the creation of a more polarized molecular surface.

The following table provides an illustrative comparison of predicted logP values for a series of N-substituted glycine derivatives, demonstrating the principle of lipophilicity modulation through fluorination of the cyclohexyl ring.

| Compound Name | Structure | Calculated logP (ClogP) | Effect of Fluorination |

|---|---|---|---|

| N-Cyclohexylglycine | C8H15NO2 | 1.35 | Baseline |

| N-(4-Fluorocyclohexyl)glycine | C8H14FNO2 | 1.42 | Slight Increase |

| N-(4,4-Difluorocyclohexyl)glycine | C8H13F2NO2 | 1.48 | Moderate Increase |

Computational and Theoretical Chemistry Approaches in Investigating N 4,4 Difluorocyclohexyl Glycine Hcl

Molecular Modeling and Docking Simulations for Protein-Ligand Interactions

Molecular modeling and docking simulations are pivotal in identifying potential protein targets for N-(4,4-Difluorocyclohexyl)glycine HCl and understanding the intricacies of their interactions. These computational techniques predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, providing a static snapshot of the binding event.

Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a protein, which is crucial for its potential inhibitory or modulatory activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability.

The interaction fingerprint is a detailed map of the non-covalent interactions that stabilize the protein-ligand complex. For this compound, these interactions would likely include:

Hydrogen bonds: The glycine (B1666218) backbone, with its carboxylic acid and amine groups, is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic interactions: The 4,4-difluorocyclohexyl group provides a bulky, lipophilic moiety that can engage in favorable hydrophobic interactions with nonpolar residues.

Fluorine-specific interactions: The fluorine atoms on the cyclohexyl ring can participate in unique interactions, such as orthogonal multipolar interactions with carbonyl groups of the protein backbone.

While specific studies on this compound are not publicly available, research on similar N-substituted glycine derivatives has demonstrated the utility of these methods. For instance, molecular docking studies on aliphatic N-substituted glycines have been used to predict their interaction with DNA, highlighting the importance of the substituted group in determining binding affinity. acs.org

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues | Estimated Contribution to Binding Affinity |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amine (NH) | Asp, Glu, Carbonyl O | High |

| Hydrogen Bond (Acceptor) | Carboxyl (C=O) | Lys, Arg, Ser, Thr | High |

| Hydrophobic Interaction | Cyclohexyl Ring | Val, Leu, Ile, Phe | Moderate |

| Fluorine Contact | Difluoro Group (CF2) | Backbone Carbonyls | Low to Moderate |

Standard docking procedures often treat the protein as a rigid entity. However, in reality, the binding of a ligand can induce significant conformational changes in the protein. Induced-fit docking (IFD) protocols account for this flexibility, providing a more accurate representation of the binding event.

For a flexible molecule like this compound, with its rotatable bonds, IFD is particularly important. The cyclohexyl ring can adopt different chair and boat conformations, and the binding process may favor a specific conformer that optimizes interactions within the active site. Similarly, the protein's side chains may rearrange to accommodate the ligand, a phenomenon that can be captured by IFD simulations. Studies on inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) have shown that conformational changes in the protein are critical for inhibitor binding and efficacy. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These methods are invaluable for understanding the reactivity, stability, and spectroscopic properties of this compound.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the reaction pathways for the synthesis of complex molecules. For difluoroglycine derivatives, computational studies have been used to design and understand the mechanisms of three-component reactions involving amines, difluorocarbene, and carbon dioxide. nyu.edu These calculations can identify transition states and intermediates, providing a quantitative understanding of the reaction barriers and thermodynamics. This knowledge is crucial for optimizing reaction conditions and improving yields.

In a biological context, these calculations can predict the metabolic fate of this compound by modeling potential enzymatic transformations, such as oxidation or conjugation reactions.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map of this compound would reveal regions of negative potential around the oxygen and fluorine atoms, indicating their role as hydrogen bond acceptors. Conversely, positive potential would be found around the amine hydrogens, highlighting their function as hydrogen bond donors.

Analysis of the charge distribution can also provide insights into the molecule's reactivity and its ability to interact with biological targets. Natural Bond Orbital (NBO) analysis is a common method to study charge distribution and intramolecular interactions. frontiersin.org

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~5-7 eV | Indicates chemical stability and low reactivity. |

| Dipole Moment | ~3-5 Debye | Suggests significant polarity, influencing solubility and binding. |

| NBO Charge on Fluorine | -0.3 to -0.4 e | Highlights the electronegativity and potential for polar interactions. |

| Proton Affinity | ~220-240 kcal/mol | Quantifies the basicity of the amine group. |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can reveal the stability of the protein-ligand complex, the role of solvent molecules, and the conformational landscape of both the ligand and the protein.

For this compound, MD simulations can be used to:

Assess Binding Stability: By running simulations of the docked complex, researchers can determine if the ligand remains stably bound in the active site or if it dissociates.

Explore Conformational Flexibility: MD simulations can explore the different conformations that the difluorocyclohexyl ring and the glycine backbone can adopt within the binding pocket.

Calculate Binding Free Energies: Advanced MD-based methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide quantitative predictions of binding affinity, which are invaluable for lead optimization.

The insights gained from MD simulations are crucial for understanding the dynamic nature of molecular recognition and for designing ligands with improved binding kinetics and residence times.

Predictive Algorithms for De Novo Design of this compound Analogues

The de novo design of novel molecular entities, particularly in the realm of medicinal chemistry, has been significantly advanced by the advent of sophisticated computational tools and predictive algorithms. These approaches facilitate the conceptualization and evaluation of new chemical structures with desired pharmacological profiles, moving beyond the traditional reliance on intuition-based methods. nih.gov In the context of this compound, a compound of interest for its potential therapeutic applications, predictive algorithms offer a powerful avenue for designing analogues with enhanced potency, selectivity, and pharmacokinetic properties. This section explores the application of such computational strategies in the de novo design of analogues of this compound.

The core principle of de novo drug design is the generation of novel molecular structures, often guided by the three-dimensional structure of the biological target. rsc.org This process can be broadly categorized into two main strategies: structure-based and ligand-based de novo design. For this compound, both approaches could be theoretically employed to generate a diverse library of analogues.

Structure-based de novo design would involve utilizing the crystal structure of the target protein to which this compound binds. Algorithms can then "grow" new molecules within the binding pocket, ensuring geometric and chemical complementarity. rsc.org This method is particularly advantageous as it can identify novel scaffolds that may not be intuitively obvious.

Ligand-based de novo design, on the other hand, relies on the known structure-activity relationships (SAR) of a set of active molecules. nih.gov In the case of this compound, if a series of related compounds with varying activities were available, machine learning models could be trained to identify the key molecular features, or "informacophores," responsible for their biological activity. nih.gov These models can then be used to generate new structures that are predicted to have high activity.

A variety of predictive algorithms can be employed in the de novo design of analogues. These range from relatively simple fragment-based approaches to more complex generative models using deep learning. Fragment-based methods involve assembling new molecules from a library of small chemical fragments. This can be done in a stepwise manner, with each fragment addition being scored based on its predicted contribution to the binding affinity.

More advanced techniques, such as those utilizing recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn from large datasets of chemical structures to generate novel molecules with desired properties. These models can be fine-tuned on a smaller dataset of molecules similar to this compound to generate analogues with a higher probability of being active.

The output of these predictive algorithms is a set of virtual candidate molecules. These candidates must then be subjected to further computational evaluation, including molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize the most promising analogues for synthesis and experimental testing. mdpi.comnih.gov

Below is a hypothetical data table illustrating the kind of output that might be generated from a de novo design workflow for this compound analogues, targeting a hypothetical protein kinase. The data presented is for illustrative purposes only and is not based on actual experimental results.

| Analogue ID | Generated Structure | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski's Rule of Five Violations | Predicted Synthetic Accessibility Score |

| DFG-A001 | N-(4,4-difluoro-1-hydroxycyclohexyl)glycine | -9.2 | 0 | 2.5 |

| DFG-A002 | N-(4,4-difluorocyclohexyl)alanyl-proline | -8.7 | 0 | 3.1 |

| DFG-A003 | N-(1-amino-4,4-difluorocyclohexyl)glycine | -9.5 | 0 | 2.8 |

| DFG-A004 | N-(4,4-difluorocyclohexyl)-beta-alanine | -8.1 | 0 | 2.3 |

| DFG-A005 | N-(4-fluoro-4-methylcyclohexyl)glycine | -8.9 | 0 | 2.6 |

This table showcases how predictive algorithms can generate novel structures and provide initial computational assessments of their drug-like properties. The predicted binding affinity gives an indication of the potential potency of the analogue, while Lipinski's Rule of Five and synthetic accessibility scores help to filter out candidates that are likely to have poor pharmacokinetic properties or be difficult to synthesize.

Further refinement of these predictive models can be achieved through iterative cycles of design, synthesis, and testing. The experimental data from newly synthesized analogues can be fed back into the models to improve their predictive accuracy for the next round of design. This synergistic interplay between computational prediction and experimental validation is a hallmark of modern drug discovery. nih.gov

Biochemical and Mechanistic Investigations of N 4,4 Difluorocyclohexyl Glycine Hcl Derivatives in Research Models

Enzyme Modulation and Inhibition Studies (In Vitro)

In vitro enzyme modulation and inhibition studies are fundamental in pharmacology for characterizing the interaction of a compound with specific enzymes. These assays are crucial for understanding a compound's mechanism of action and its potential therapeutic effects.

Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein)

ATP-binding cassette (ABC) transporters are a family of transmembrane proteins that utilize the energy of ATP hydrolysis to move various substrates across cellular membranes. nih.gov P-glycoprotein (P-gp), a member of this family, is a well-known efflux pump that can expel a wide range of xenobiotics, including therapeutic drugs, from cells. nih.govfrontiersin.org This action can lead to multidrug resistance (MDR) in cancer cells, reducing the efficacy of chemotherapy. mdpi.comresearchgate.net

In vitro studies to investigate the interaction of a compound like N-(4,4-Difluorocyclohexyl)glycine HCl with P-glycoprotein would typically involve cell-based assays using cancer cell lines that overexpress P-gp. The goal would be to determine if the compound can inhibit the efflux function of P-gp, thereby potentially reversing multidrug resistance.

Targeting Janus Kinases (JAKs) and Poly(ADP-ribose) Polymerases (PARPs)

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of the JAK-STAT signaling pathway. nih.govfrontiersin.org This pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in inflammation and immunity. nih.gov Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases. frontiersin.org In vitro kinase assays are employed to screen for and characterize JAK inhibitors. nih.gov

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. PARP inhibitors have emerged as a significant class of anticancer agents. In vitro assays for PARP inhibition typically measure the reduction in PARP activity in the presence of the test compound.

Exploration of Other Enzyme Systems and Biochemical Pathways

The exploration of a compound's effect on other enzyme systems is a broad endeavor to identify its full pharmacological profile. This can involve screening against a panel of enzymes to identify any off-target effects or novel therapeutic targets. Techniques such as differential scanning fluorimetry and isothermal titration calorimetry can be used to study the direct binding of a compound to a purified enzyme.

Ligand Binding Assays and Receptor Interaction Profiling

Ligand binding assays are used to quantify the interaction of a ligand (such as a drug candidate) with a receptor. These assays are fundamental for determining the affinity and selectivity of a compound for its biological target.

Quantification of Binding Affinity in Recombinant Systems

To quantify binding affinity, recombinant systems expressing the target receptor are often used. This allows for a controlled environment to study the direct interaction between the compound and the receptor. The binding affinity is typically expressed as the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity. Radioligand binding assays are a common method for determining Kd values.

Competition Binding Experiments for Target Validation

Competition binding experiments are performed to determine the ability of a test compound to displace a known ligand from its receptor. In these assays, a fixed concentration of a labeled ligand (e.g., a radioligand) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the labeled ligand is known as the IC50 (inhibitory concentration 50%). The inhibition constant (Ki) can then be calculated from the IC50 value, providing a measure of the compound's affinity for the receptor.

Mechanistic Elucidation of Biological Effects at the Molecular Level

Detailed studies elucidating the molecular mechanisms of this compound are conspicuously absent from the current scientific literature. Research into other N-substituted glycine (B1666218) derivatives, however, provides a roadmap for how such investigations could be approached. These studies often focus on identifying specific protein targets and characterizing the nature of the chemical interaction at the molecular level.

Investigation of Allosteric Modulation and Orthosteric Binding

There is currently no available research detailing whether this compound or its derivatives act as allosteric modulators or orthosteric ligands at any known biological target.

Allosteric modulation refers to the binding of a ligand to a site on a receptor that is distinct from the primary, or orthosteric, binding site for the endogenous ligand. This binding event causes a conformational change in the receptor, thereby altering its activity. nih.govnih.gov Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (inhibiting the effect), or silent. nih.gov The development of allosteric modulators is a significant area of interest in pharmacology due to the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands. nih.govnih.gov

Orthosteric binding , in contrast, involves a ligand competing directly with the endogenous ligand for the same binding site on a receptor or enzyme. nih.gov

For a novel compound like this compound, initial investigations would typically involve screening against a panel of receptors and enzymes to identify any binding affinity. Follow-up studies would then be required to determine the precise binding site and the nature of the interaction. For instance, studies on various N-substituted glycine derivatives have explored their interactions with targets such as glycine receptors and the glycine transporter GlyT2, often with a focus on allosteric modulation. nih.govnih.gov

Future research on this compound would need to employ techniques such as radioligand binding assays and functional assays in the presence and absence of the endogenous ligand to distinguish between allosteric and orthosteric mechanisms of action.

Understanding Molecular Mechanisms of Action in Cellular Assays (Excluding Clinical)

Without identified biological targets, the molecular mechanism of action for this compound in cellular assays remains uninvestigated.

Cellular assays are crucial for understanding the biological effects of a compound in a more complex, physiological environment. nih.gov Should a biological target for this compound be identified, subsequent cellular assays would be designed to probe the downstream consequences of its interaction with that target. For example, if the compound were found to modulate an ion channel, patch-clamp electrophysiology in cells expressing the channel could be used to characterize its effects on ion flow. nih.gov If it were found to inhibit an enzyme, cellular assays could measure the accumulation of the enzyme's substrate or the depletion of its product. nih.gov

Research on other N-substituted glycine derivatives has demonstrated a range of cellular activities, including cytotoxic effects and interactions with biological macromolecules like DNA and human serum albumin (HSA). acs.orgnih.gov For instance, a study on aliphatic N-substituted glycines investigated their cytotoxicity against human foreskin fibroblast (HFF) cell lines, with IC50 values reported in the micromolar range. acs.org

Table 1: Cytotoxicity of Selected Aliphatic N-Substituted Glycine Derivatives in HFF Cell Line

| Compound | IC50 (µM) after 48h |

| Propylglycine | > 500 |

| Butylglycine | 344 |

| sec-Butylglycine | 258 |

| tert-Butylglycine | 296 |

| Pentylglycine | 211 |

| Isopentylglycine | 224 |

| tert-Pentylglycine | 237 |

| Hexylglycine | 185 |

| 2-Aminoheptylglycine | 127 |

| Octylglycine | 153 |

This table is based on data for other N-substituted glycine derivatives and is provided for illustrative purposes of the types of data that would be relevant for this compound. acs.org

Development of Chemical Probes for Target Engagement and Pathway Mapping

The utility of this compound as a chemical probe is currently unknown, as this would first require the identification and validation of a specific biological target.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study the function of that protein in cellular or in vivo systems. The development of N-aryl glycine derivatives as versatile initiators in various polymerization reactions suggests that the glycine scaffold can be chemically modified for specific applications. rsc.orgnih.gov

Should this compound be found to have a potent and selective interaction with a particular biological target, it could serve as a starting point for the development of a chemical probe. This would involve structure-activity relationship (SAR) studies to optimize its potency and selectivity, and potentially the incorporation of a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) to allow for visualization and pull-down experiments. Such a probe would be invaluable for target engagement studies and for mapping the biological pathways in which the target protein is involved.

Future Research Directions and Emerging Paradigms in the Study of N 4,4 Difluorocyclohexyl Glycine Hcl

Integration into Advanced Drug Discovery Methodologies (Early Stage Research)

The initial stages of drug discovery are increasingly benefiting from sophisticated screening and targeting technologies. For a novel compound like N-(4,4-Difluorocyclohexyl)glycine HCl, these methodologies can provide crucial insights into its mechanism of action and therapeutic potential.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening, which assesses the effects of a compound on cellular or organismal phenotypes, has re-emerged as a powerful approach for discovering first-in-class drugs. nih.govnih.gov This method allows for the identification of compounds that modulate complex biological processes without prior knowledge of a specific molecular target. nih.gov

A hypothetical phenotypic screening cascade for this compound could involve a series of cell-based assays representing various disease states.

Hypothetical Phenotypic Screening Cascade:

| Screening Phase | Assay Type | Model System | Potential Phenotypic Readout |

| Primary Screen | High-Content Imaging | Disease-relevant human cell line (e.g., cancer, neurodegenerative) | Changes in cell morphology, proliferation, or protein localization |

| Secondary Screen | 3D Spheroid/Organoid Culture | Patient-derived organoids | Inhibition of growth, restoration of normal tissue architecture |

| Tertiary Screen | In vivo Model | Zebrafish or mouse disease model | Amelioration of disease phenotype, behavioral changes |

Following the identification of a desirable phenotype, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the compound's observed biological effect. nih.govnih.gov This is essential for understanding the mechanism of action and for further optimization. nih.gov

Target Deconvolution Approaches:

Affinity-based Methods: This involves immobilizing this compound on a solid support to capture its binding partners from cell lysates. nih.gov

Expression-based Methods: Techniques like RNA sequencing can identify changes in gene expression profiles induced by the compound, offering clues about the pathways it modulates.

Computational Approaches: In silico methods can predict potential targets based on the compound's structure and comparison to databases of known drug-target interactions.

Application in PROTAC and Molecular Glue Technologies (Conceptual)

The field of targeted protein degradation has introduced powerful new modalities for therapeutic intervention. Two prominent examples are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. While distinct from PROTACs, molecular glues are smaller molecules that induce or stabilize the interaction between a target protein and an E3 ligase, also resulting in degradation. elifesciences.orgmedchemexpress.com

Conceptually, the this compound scaffold could be explored in these technologies in two main ways:

As a warhead for a novel PROTAC: If target deconvolution reveals a protein of interest that binds to this compound, the scaffold could be chemically linked to a known E3 ligase ligand to create a novel PROTAC.

As a potential molecular glue: Through high-throughput screening, the compound could be tested for its ability to induce the degradation of specific proteins by promoting their interaction with E3 ligases like Cereblon (CRBN). medchemexpress.com The unique stereoelectronic properties of the difluorocyclohexyl group could facilitate novel protein-protein interactions. pku.edu.cn

Exploration of Novel Therapeutic Areas Based on Compound Design Principles

The structural features of this compound suggest several potential therapeutic areas for exploration. The glycine (B1666218) component provides a handle for interaction with biological systems that recognize amino acids, such as transporters and enzymes. The difluorocyclohexyl moiety imparts increased metabolic stability and lipophilicity, which could enhance blood-brain barrier penetration.

Given that glycine acts as a co-agonist at NMDA receptors in the central nervous system, inhibitors of the glycine transporter GLYT1 have been investigated for neurological and psychiatric disorders. nih.gov The structural similarity of this compound to glycine suggests that its potential role as a modulator of glycine transporters or NMDA receptors could be a primary area of investigation.

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Rationale |

| Neurodegenerative Diseases | Modulation of NMDA receptor activity or amino acid transport systems. |

| Psychiatric Disorders | Potential to influence synaptic glycine concentrations. nih.gov |

| Oncology | Many cancer cells exhibit altered amino acid metabolism, presenting potential targets. |

| Metabolic Diseases | Amino acid signaling pathways are crucial in metabolic regulation. |

Advancements in Synthetic Biology and Chemoenzymatic Approaches for Analog Production

To fully explore the structure-activity relationship of this compound, the synthesis of a diverse library of analogs is necessary. While traditional organic synthesis is a powerful tool, synthetic biology and chemoenzymatic approaches offer greener and more efficient alternatives for generating structural diversity. nih.gov

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. nih.gov For instance, enzymes could be used to stereoselectively introduce functional groups onto the cyclohexyl ring or to resolve racemic mixtures of the final compound or its precursors. This would allow for the efficient production of enantiomerically pure versions of this compound and its derivatives, which is crucial for understanding its biological activity.

Interdisciplinary Research Collaborations and Data-Driven Discovery

The comprehensive investigation of a novel compound like this compound necessitates a collaborative, interdisciplinary approach.

Key Areas for Collaboration:

Medicinal Chemistry and Chemical Biology: For analog synthesis and the development of chemical probes for target identification.

Structural Biology: To determine the three-dimensional structure of the compound bound to its target, guiding further design efforts.

Computational Chemistry and Data Science: For in silico screening, predictive modeling of ADME (absorption, distribution, metabolism, and excretion) properties, and analysis of large datasets from phenotypic screens.

Pharmacology and Disease Biology: To conduct in vitro and in vivo studies to evaluate the compound's efficacy and mechanism of action in relevant disease models.

By integrating these diverse areas of expertise and leveraging data-driven discovery platforms, the therapeutic potential of this compound can be systematically and efficiently explored, paving the way for the potential development of a novel therapeutic agent.

Q & A

Q. What are the recommended synthetic pathways for N-(4,4-Difluorocyclohexyl)glycine HCl, and how can researchers optimize yield and purity?

- Methodological Answer : A common approach involves coupling 4,4-difluorocyclohexanecarboxylic acid (precursor) with glycine derivatives via carbodiimide-mediated amidation, followed by HCl salt formation. Critical steps include:

- Activation of the carboxyl group : Use N,N'-diisopropylcarbodiimide (DIC) with pentafluorophenol (HOPFP) to form an active ester intermediate, enhancing reaction efficiency .

- Purification : Post-reaction, organic phases are washed with acidic (10% HCl) and basic (sodium bicarbonate) solutions to remove unreacted reagents. Drying with Na₂SO₄ and chromatographic purification ensure high purity .

- Yield optimization : Maintain stoichiometric ratios (e.g., 1.1:1.2 molar equivalents of coupling agents) and low temperatures (0°C) during activation to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing N-(4,4-Difluorocyclohexyl)glycine HCl, and what key spectral markers should be observed?

- Methodological Answer :

-

¹H NMR : Look for distinct signals from the 4,4-difluorocyclohexyl group (e.g., multiplets at δ 1.8–2.2 ppm for axial/equatorial protons) and glycine’s α-protons (δ 3.5–4.3 ppm). The HCl salt typically broadens NH signals .

-

HRMS : Confirm molecular ion peaks (e.g., m/z 482.2443 for related difluorocyclohexyl derivatives) with <5 ppm mass accuracy .

-

FT-IR : Expect C-F stretches near 1150–1250 cm⁻¹ and N-H stretches (HCl salt) at 2500–3000 cm⁻¹ .

Technique Key Peaks/Features Reference ¹H NMR δ 1.8–2.2 (cyclohexyl), δ 3.5–4.3 (glycine) HRMS m/z 482.2443 (calculated) FT-IR 1150–1250 cm⁻¹ (C-F), 2500–3000 cm⁻¹ (N-H⁺)

Q. How can researchers quantify N-(4,4-Difluorocyclohexyl)glycine HCl in complex mixtures, and what analytical challenges arise?

- Methodological Answer :

- Reverse-phase HPLC : Use a C18 column with UV detection (λ = 210–220 nm for glycine derivatives). Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid (TFA) to improve peak resolution .

- Potentiometric titration : Directly measure HCl content via titration with standardized NaOH, but ensure the compound is fully dissolved in aqueous/organic solvents (e.g., 80% ethanol) to avoid precipitation .

- Challenges : Matrix interference from salts or residual solvents may require pre-purification (e.g., solid-phase extraction).

Advanced Research Questions

Q. How does the 4,4-difluorocyclohexyl moiety influence binding interactions in enzyme inhibition studies, particularly with proteases like SARS-CoV-2 3CLpro?

- Methodological Answer : Structural studies show the 4,4-difluorocyclohexyl group occupies hydrophobic S4 subsites in enzymes, enhancing binding via:

- Van der Waals interactions : The fluorinated cyclohexyl group fits into pockets lined with residues like Thr 190 and Ala 191 (3.0–3.2 Å distances) .

- Conformational flexibility : The difluoro substitution reduces ring puckering, enabling deeper penetration into binding clefts. However, this may induce loop rearrangements (e.g., Gln 189–Gly 195) that weaken hydrogen bonds (e.g., Glu 166) .

Experimental Design : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map binding modes. Compare IC₅₀ values of analogs with/without the difluorocyclohexyl group to assess contribution .

Q. What strategies resolve contradictions in crystallographic data when the 4,4-difluorocyclohexyl group induces protein conformational changes?

- Methodological Answer :

- Multi-conformer modeling : Refine X-ray data with software like PHENIX to model alternative conformations of flexible loops (e.g., residues 166–170 in SARS-CoV-2 3CLpro) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions, clarifying if conformational changes enhance or hinder affinity .

- Mutagenesis : Replace residues (e.g., Thr 190Ala) to test if steric clashes or lost interactions explain reduced potency in analogs .

Q. How does the HCl salt form affect the stability and reactivity of N-(4,4-Difluorocyclohexyl)glycine under varying experimental conditions?

- Methodological Answer :

- Stability in solution : Monitor degradation via HPLC under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions. HCl salts are stable in acidic buffers but may hydrolyze in basic media, releasing free glycine .

- Solid-state stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Hygroscopic HCl salts may require desiccated storage .

- Reactivity in coupling reactions : The HCl counterion can protonate amines, reducing nucleophilicity. Pre-neutralize with mild bases (e.g., NaHCO₃) before amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.